N-aminopyrimidine-4-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

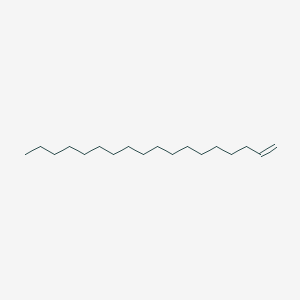

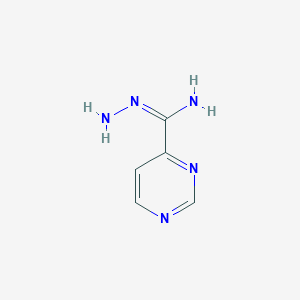

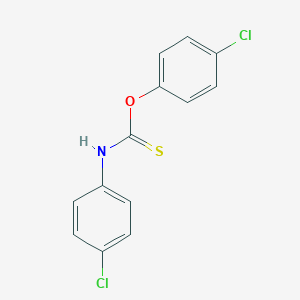

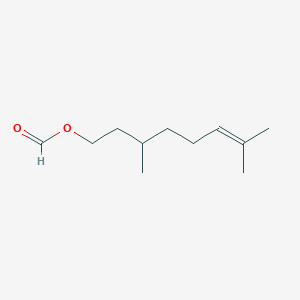

“N-aminopyrimidine-4-carboximidamide” is a chemical compound with the molecular formula C5H7N5 . It is listed in databases such as PubChem and Sigma-Aldrich .

Synthesis Analysis

There are several methods for synthesizing aminopyrimidine derivatives. For instance, one study discusses the design, synthesis, and anti-proliferative activity of new aminopyrimidine derivatives structurally related to RDS 3442 obtained by carrying out substitutions at position 6 of the pyrimidine core and/or on the 2-aniline ring .Molecular Structure Analysis

The molecular structure of “N-aminopyrimidine-4-carboximidamide” can be found in databases like PubChem. It has a molecular weight of 137.14 g/mol .Chemical Reactions Analysis

Aminopyrimidines are known to have various chemical and biological applications. They continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-aminopyrimidine-4-carboximidamide” can be found in databases like PubChem .Applications De Recherche Scientifique

Anti-Inflammatory Applications

Pyrimidine derivatives, including N-aminopyrimidine-4-carboximidamide, have been extensively studied for their anti-inflammatory properties. These compounds are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . The structure–activity relationships (SARs) of pyrimidines suggest that modifications to the pyrimidine core can enhance anti-inflammatory activity with minimal toxicity .

Anticancer Research

Pyrimidine derivatives play a crucial role in anticancer research due to their presence in DNA and RNA structures. They have been found to possess activities against various cancer types, including leukemia, breast cancer, and idiopathic pulmonary fibrosis . N-aminopyrimidine-4-carboximidamide could serve as a scaffold for developing novel anticancer agents, leveraging its ability to interact with biological targets involved in cancer progression .

Antimicrobial and Antiviral Activities

The structural diversity of pyrimidine compounds allows them to be effective in antimicrobial and antiviral applications. They have shown potential in combating a range of pathogens, including bacteria, viruses, and fungi . Research into N-aminopyrimidine-4-carboximidamide could lead to the development of new drugs that address drug-resistant strains of microbes and viruses .

Neurological Disorders and Chronic Pain

Pyrimidine-based drugs have been associated with treatments for neurological disorders and chronic pain management . The electron-rich aromatic heterocycle of pyrimidines, including N-aminopyrimidine-4-carboximidamide, can be optimized to interact with central nervous system receptors, potentially leading to new therapies for these conditions .

Diabetes Mellitus Treatment

The versatility of the pyrimidine scaffold extends to the treatment of diabetes mellitus. Pyrimidine derivatives have been explored for their role in modulating blood sugar levels and improving insulin sensitivity . N-aminopyrimidine-4-carboximidamide could contribute to the synthesis of drugs that offer better control over glycemic indices with fewer side effects .

Cardiovascular Research

In cardiovascular research, pyrimidine derivatives are investigated for their potential as heart disease therapeutics. They may function as inhibitors of enzymes like HMG-CoA reductase or as modulators of receptors involved in vascular relaxation . N-aminopyrimidine-4-carboximidamide’s adaptable structure makes it a candidate for developing drugs that target cardiovascular diseases .

Mécanisme D'action

Target of Action

N-aminopyrimidine-4-carboximidamide, also known as Pyrimidine-4-carboximidhydrazide, is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory

Mode of Action

It’s known that pyrimidine derivatives exert their activity via diverse mechanisms . For instance, some pyrimidines exhibit potent anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Biochemical Pathways

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . They are produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream

Result of Action

It’s known that pyrimidines have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Propriétés

IUPAC Name |

N'-aminopyrimidine-4-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c6-5(10-7)4-1-2-8-3-9-4/h1-3H,7H2,(H2,6,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFRZVPXBWKTDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CN=C1/C(=N/N)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-aminopyrimidine-4-carboximidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)